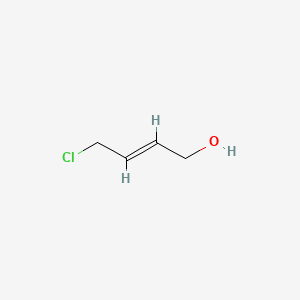

trans-4-Chloro-2-butene-1-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-chlorobut-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRLAHTVGOLBEB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

trans-4-Chloro-2-butene-1-ol solubility in organic solvents

An In-depth Technical Guide to the Solubility of trans-4-Chloro-2-butene-1-ol in Organic Solvents

Introduction

This compound (CAS No. 1576-93-8) is a bifunctional organic molecule widely utilized as a synthetic intermediate in the pharmaceutical and chemical industries.[1] Its chemical structure, containing both a reactive allylic chloride and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its effective use in reaction design, process scale-up, purification, and formulation development.

This guide provides a comprehensive analysis of the solubility characteristics of this compound. It moves beyond a simple data summary to explore the underlying physicochemical principles that govern its solubility profile. Recognizing the current scarcity of publicly available quantitative data, this document also furnishes a detailed, field-proven experimental protocol for researchers to determine solubility in any solvent of interest, ensuring a reliable and self-validating approach to process development.

Section 1: Physicochemical Profile and Predicted Solubility

The solubility of a solute in a given solvent is fundamentally governed by the principle of "like dissolves like." The molecular structure of this compound—a four-carbon chain featuring a polar hydroxyl (-OH) group and a moderately polar carbon-chlorine bond—predicts a nuanced solubility profile.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇ClO | [2][3] |

| Molecular Weight | 106.55 g/mol | [2][4] |

| Appearance | Colorless liquid | [1][5] |

| Boiling Point | 182.8 ± 28.0 °C at 760 mmHg | [6] |

| Density | ~1.1 g/cm³ | [4][6] |

| logP (Octanol-Water Partition Coefficient) | 0.77 - 0.79 | [4][7] |

| Polar Surface Area (PSA) | 20.23 Ų | [4][7] |

The key to understanding its behavior lies in its dual-character:

-

Polar Nature : The hydroxyl group can both donate and accept hydrogen bonds, a powerful intermolecular force that promotes solubility in polar protic solvents like methanol and ethanol. The polar surface area (PSA) of 20.23 Ų further confirms the significance of this polar functionality.[4][7]

-

Lipophilic Nature : The four-carbon backbone and the presence of a chlorine atom contribute to its non-polar character. This is quantitatively captured by the octanol-water partition coefficient (logP) of approximately 0.79.[4][7] A positive logP value indicates a preference for an organic (octanol) phase over an aqueous phase, suggesting good solubility in a range of organic solvents.

Based on these properties, a qualitative solubility profile can be predicted:

-

High Solubility : Expected in polar protic solvents (e.g., methanol, ethanol, isopropanol) and polar aprotic solvents (e.g., acetone, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)) due to favorable dipole-dipole interactions and hydrogen bonding.

-

Moderate to Good Solubility : Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and ethers (e.g., diethyl ether).

-

Low to Poor Solubility : Expected in non-polar aliphatic hydrocarbon solvents (e.g., hexane, cyclohexane) where the polar hydroxyl group cannot form favorable interactions.

The following diagram illustrates the interplay of these molecular features in determining solubility.

Section 2: Quantitative Solubility Data

A thorough review of scientific literature, chemical databases, and supplier safety data sheets reveals a notable absence of specific, publicly available quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound across a range of organic solvents. This data gap is not uncommon for specialized synthetic intermediates that are typically used in-house by manufacturers or research groups. Consequently, for any novel application or process optimization, experimental determination of solubility is not just recommended, but essential.

Section 3: Experimental Protocol for Gravimetric Solubility Determination

The following protocol describes a robust and reliable gravimetric method for determining the solubility of this compound. This method is based on the principle of creating a saturated solution at a controlled temperature and then quantifying the amount of dissolved solute.

Core Principle: A solution is considered saturated when it is in equilibrium with an excess of undissolved solute. The concentration of the solute in the clear, supernatant liquid at this point is its solubility.

Materials and Equipment:

-

This compound

-

Solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps

-

Volumetric flasks

-

Micropipettes

-

Syringe with a solvent-compatible filter (e.g., 0.22 µm PTFE)

-

Drying oven or vacuum oven

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a tared glass vial. The key is to add significantly more solute than is expected to dissolve to ensure a solid phase remains at equilibrium.

-

Solvent Addition: Add a precisely known volume or mass of the chosen organic solvent to the vial. Record this value accurately.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to agitate for a sufficient period to reach equilibrium, typically 24-48 hours. The agitation ensures the entire volume of the solvent is exposed to the solute.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same temperature for at least 2 hours, permitting the undissolved solid to settle. This step is crucial to avoid contaminating the saturated solution with solid particles.

-

Sample Extraction: Carefully draw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a solvent-compatible filter. The filter ensures that no microscopic solid particles are transferred.

-

Gravimetric Analysis: Dispense the filtered, saturated solution into a pre-weighed (tared) glass vial. Record the exact mass of the solution transferred.

-

Solvent Evaporation: Place the vial in a drying oven or vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the mass of the vial containing the dried solute is constant.

-

Calculation:

-

Mass of dissolved solute = (Mass of vial + dried solute) - (Mass of empty vial)

-

Mass of solvent in the sample = (Mass of vial + solution) - (Mass of vial + dried solute)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent in sample) x 100

-

The following workflow diagram visualizes this experimental protocol.

Section 4: Safety and Handling Considerations

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

-

General Handling : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.[7] Avoid contact with skin and eyes.[7]

-

Toxicological Information : While specific toxicity data for this compound is limited, a structurally similar compound, 4-Chloro-2-butyn-1-ol, is known to be toxic if swallowed and to cause skin, eye, and respiratory irritation.[8] It is prudent to assume similar hazards for this compound.

-

Storage : Store containers tightly closed in a dry, cool, and well-ventilated place away from incompatible materials.[7]

Conclusion

This compound is a valuable synthetic intermediate whose utility is closely tied to its solubility in organic solvents. Its molecular structure, featuring both polar and non-polar moieties, suggests a broad solubility profile, with high affinity for polar organic solvents. Despite the lack of extensive published quantitative data, this guide provides the theoretical framework to predict its behavior and, more importantly, a detailed experimental protocol for its empirical determination. By applying this systematic approach, researchers and drug development professionals can generate the reliable solubility data needed to optimize reaction conditions, streamline purification processes, and accelerate development timelines.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Toronto. (n.d.). Solubility of Organic Compounds. Department of Chemistry. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-Chloro-2-butyn-1-ol. American Chemical Society. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

Starkey, L. S. (n.d.). Experiment 2: Determination of Solubility Class. California State Polytechnic University, Pomona. Retrieved from [Link]

-

Axios Research. (n.d.). This compound - CAS - 1576-93-8. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

Jordi Labs. (n.d.). Solubility for Common Extractable Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Values of HSP of selected solvents and equilibrium solubility of.... Retrieved from [Link]

-

Chemsrc. (2025). (2E)-4-Chloro-2-buten-1-ol | CAS#:1576-93-8. Retrieved from [Link]

-

SciELO España. (2023). Solubility data and solubility parameters of barnidipine in different pure solvents. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C4H7ClO | CID 11446299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS - 1576-93-8 | Axios Research [axios-research.com]

- 4. echemi.com [echemi.com]

- 5. buy high quality Ubenimex,Ubenimex for sale online price,Ubenimex Pictures,Ubenimex Basic Info,Ubenimex Standard - www.pharmasources.com [pharmasources.com]

- 6. (2E)-4-Chloro-2-buten-1-ol | CAS#:1576-93-8 | Chemsrc [chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

Difference between cis and trans-4-Chloro-2-butene-1-ol

This guide details the structural, physical, and reactive distinctions between the (Z)- (cis) and (E)- (trans) isomers of 4-chloro-2-buten-1-ol. It is designed for researchers requiring precise identification and utilization of these intermediates in organic synthesis.

Differentiation, Synthesis, and Reactivity Profiles

Executive Summary

4-Chloro-2-buten-1-ol (

-

The (E)-isomer is thermodynamically more stable and acts as a linear alkylating agent.

-

The (Z)-isomer is kinetically labile, prone to intramolecular cyclization, and serves as a precursor for 2,5-dihydrofuran derivatives.

Distinguishing these isomers is not merely academic; using the wrong isomer can lead to complete reaction failure or unwanted cyclization byproducts.

Structural & Spectroscopic Characterization

The most reliable method for differentiation is

Comparative Data Table

| Feature | (E)-4-Chloro-2-buten-1-ol (Trans) | (Z)-4-Chloro-2-buten-1-ol (Cis) |

| CAS Number | 1576-93-8 | 1576-95-0 (often conflated in DBs) |

| Geometry | Substituents on opposite sides | Substituents on same side |

| Boiling Point | 83–89 °C (14 Torr) | ~80–85 °C (14 Torr) (Unstable) |

| Refractive Index | ||

| Stability | Stable at RT; distillable.[1] | Prone to cyclization to 2,5-dihydrofuran. |

| 15.0 – 16.0 Hz (Large coupling) | 10.0 – 11.5 Hz (Small coupling) | |

| Shifts typically shielded by 1-2 ppm vs Trans |

NMR Identification Strategy

In the

-

Trans (E): The vinylic protons appear as a complex multiplet, but decoupling reveals a doublet of triplets with a large coupling constant (

Hz). -

Cis (Z): The vinylic protons show a smaller coupling constant (

Hz). Additionally, the methylene protons (

Synthetic Pathways & Isolation[3]

The synthesis of these isomers typically proceeds from the corresponding 2-butene-1,4-diol. The choice of chlorinating agent and conditions determines the stereochemical outcome.

Synthesis Workflow (DOT Diagram)

Figure 1: Synthetic divergence based on precursor stereochemistry and mechanism.

Protocol: Selective Chlorination

To synthesize the (E)-isomer (Trans):

-

Reagent: Thionyl chloride (

) with a catalytic amount of DMF or pyridine. -

Solvent: Benzene or DCM (anhydrous).

-

Mechanism: In the presence of base (pyridine), the reaction proceeds via an

mechanism on the chlorosulfite intermediate. However, since the starting material is a diol, statistical chlorination occurs. -

Purification: Fractional distillation is required to separate the mono-chloride from the dichloride byproduct.

To synthesize the (Z)-isomer (Cis):

-

Warning: The (Z)-diol is highly prone to forming tetrahydrofuran or dihydrofuran derivatives under acidic conditions.

-

Reagent: Use

in ether at low temperatures (

Reactivity Profiles & Mechanistic Divergence

The defining difference between these isomers is the ability of the cis-isomer to undergo Anchimeric Assistance (Neighboring Group Participation).

The Cyclization Trap

The (Z)-isomer places the nucleophilic hydroxyl group (

Reactivity Pathway Diagram

Figure 2: The reactivity bifurcation. The Cis isomer favors intramolecular cyclization, while the Trans isomer favors intermolecular substitution.

Experimental Protocols

Protocol A: Synthesis of (E)-4-Chloro-2-buten-1-ol

Objective: Selective monochlorination of (E)-2-butene-1,4-diol.

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and

inlet. -

Reagents:

-

(E)-2-Butene-1,4-diol (88.1 g, 1.0 mol)

-

Pyridine (79.1 g, 1.0 mol)

-

Anhydrous Ether (150 mL)

-

Thionyl Chloride (119 g, 1.0 mol)

-

-

Procedure:

-

Dissolve diol and pyridine in ether; cool to -5°C.

-

Add

dropwise over 2 hours, maintaining temperature < 0°C. -

Allow to warm to room temperature and stir for 4 hours.

-

Workup: Quench with ice water. Extract with ether (

mL). Wash organic phase with 5%

-

-

Purification: Fractional distillation under reduced pressure. Collect fraction boiling at 84–86°C / 14 mmHg .

-

Validation:

H NMR (CDCl

Protocol B: Cyclization Test (Differentiation Assay)

Objective: Rapidly distinguish Cis/Trans isomers via chemical reactivity.

-

Dissolve 50 mg of the unknown isomer in 1 mL THF.

-

Add 1.5 eq of Sodium Hydride (NaH) at 0°C.

-

Observation:

-

(Z)-Isomer: Rapid evolution of

gas and formation of 2,5-dihydrofuran (volatile, pleasant ether odor). TLC shows loss of starting material within 15 mins. -

(E)-Isomer: Slow reaction; primarily alkoxide formation without rapid cyclization.

-

References

-

Reaction Mechanism & Stereochemistry: "Conversion of Alcohols to Alkyl Halides using Thionyl Chloride." ReactionWeb, 2025. Link

-

Physical Properties: "trans-4-Chloro-2-butene-1-ol | C4H7ClO."[2][3][4] PubChem, National Library of Medicine. Link

-

NMR Characterization: "Nuclear Magnetic Resonance (NMR) of Alkenes." Chemistry LibreTexts, 2023. Link

-

Cyclization Reactivity: "Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions." Molecules, MDPI, 2025. Link

-

Isomer Reactivity: "Studies on the Cyclization of Cis-1,4-dichloro-2-butene with Sodium Dialkylmalonates." Loyola eCommons, 2021. Link

Sources

A Comprehensive Technical Guide to (E)-4-Chlorobut-2-en-1-ol: Nomenclature, Synthesis, and Application

Abstract: This technical guide provides an in-depth analysis of (E)-4-chlorobut-2-en-1-ol, a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. The document begins by clarifying the compound's precise IUPAC nomenclature and its various synonyms, a common point of confusion. It then details its physicochemical properties, stereoisomeric forms, and provides a robust, field-tested protocol for its synthesis via the selective monochlorination of its diol precursor. The guide explores the compound's versatile reactivity, stemming from its orthogonal allylic chloride and primary alcohol functional groups, which makes it a valuable building block for complex molecular architectures. Finally, comprehensive safety and handling procedures are outlined to ensure its responsible use in a laboratory setting. This document is intended for chemists, researchers, and professionals who require a thorough, practical understanding of this important chemical intermediate.

Chemical Identity and Nomenclature

A precise understanding of a molecule's name is foundational to scientific communication and reproducibility. The compound is often referred to by various names, but only one is formally correct under the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

Unambiguous IUPAC Nomenclature

The correct IUPAC name for the topic compound is (E)-4-chlorobut-2-en-1-ol .

The rationale for this nomenclature is based on IUPAC priority rules for functional groups:

-

Principal Functional Group: The hydroxyl (-OH) group has higher priority than the chloro (-Cl) substituent and the alkene double bond. Therefore, the compound is named as an alcohol, with the suffix "-ol".

-

Numbering the Carbon Chain: The carbon chain is numbered to give the principal functional group the lowest possible locant (position number). The numbering, therefore, begins at the carbon bearing the hydroxyl group, making it C1.

-

C1: -CH₂OH

-

C2: =CH-

-

C3: -CH=

-

C4: -CH₂Cl

-

-

Stereochemistry: The "E" designation (from the German entgegen, meaning opposite) indicates that the highest-priority substituents on each carbon of the double bond are on opposite sides. In this case, the C1-CH₂OH group and the C4-CH₂Cl group are on opposite sides of the C2=C3 double bond. This is also commonly referred to as the trans isomer.

The name provided in the topic, (E)-1-Chloro-4-hydroxy-2-butene, while descriptive, uses incorrect numbering based on IUPAC priorities.

Common Synonyms and Chemical Identifiers

For practical laboratory use and literature searches, it is essential to recognize the compound's various synonyms and identifiers.

| Identifier Type | Value | Reference |

| IUPAC Name | (E)-4-chlorobut-2-en-1-ol | [1] |

| Common Synonym | trans-4-Chloro-2-buten-1-ol | [1][2][3] |

| CAS Number | 1775-39-9 | [1][2][3] |

| PubChem CID | 11446299 | [1] |

| Molecular Formula | C₄H₇ClO | [1][3] |

| InChIKey | WVRLAHTVGOLBEB-OWOJBTEDSA-N | [1] |

| Other Names | (2E)-4-Chlorobut-2-en-1-ol, 4-chloro-2-buten-1-ol | [1] |

Stereoisomerism: The Importance of (E) vs. (Z)

Stereochemistry is critical as the spatial arrangement of atoms dramatically affects a molecule's reactivity and biological activity. (E)-4-chlorobut-2-en-1-ol has a geometric isomer, the (Z) or cis form.

-

(E)-isomer (trans): The C1 and C4 substituents are on opposite sides of the double bond.

-

(Z)-isomer (cis): The C1 and C4 substituents are on the same side of the double bond. The IUPAC name for this isomer is (Z)-4-chlorobut-2-en-1-ol, and its CAS number is 1576-93-8.[4][5]

Caption: Geometric isomers of 4-chlorobut-2-en-1-ol.

Physicochemical Properties

A summary of the key physical and chemical properties of (E)-4-chlorobut-2-en-1-ol is crucial for experimental design and safety assessment.

| Property | Value | Reference |

| Molecular Weight | 106.55 g/mol | [1] |

| Appearance | Colorless liquid with a pungent odor | [2] |

| Boiling Point | Approx. 124-126 °C | [2] |

| Melting Point | Approx. -20 °C | [2] |

| Solubility | Soluble in water, alcohols, and ethers | [2] |

Synthesis and Mechanistic Considerations

The synthesis of (E)-4-chlorobut-2-en-1-ol requires a selective reaction to modify only one of the two hydroxyl groups of the starting material, (E)-but-2-ene-1,4-diol.

Primary Synthetic Pathway

The most direct and reliable method is the selective monochlorination of (E)-but-2-ene-1,4-diol. The challenge lies in preventing the formation of the undesired by-product, 1,4-dichlorobut-2-ene.[6] This is achieved by carefully controlling the stoichiometry of the chlorinating agent.

Causality of Reagent Choice

Thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base like pyridine is an excellent choice for this transformation.

-

Mechanism: The alcohol attacks the sulfur of SOCl₂, displacing a chloride ion. Pyridine then deprotonates the oxosulfonium ion. The resulting intermediate undergoes an internal nucleophilic attack by the chloride ion (Sₙi mechanism), releasing SO₂ and HCl (which is neutralized by pyridine) to yield the desired alkyl chloride.

-

Selectivity: By using approximately one equivalent of (E)-but-2-ene-1,4-diol per equivalent of SOCl₂, we statistically favor the monochlorinated product over the dichlorinated one. The reaction is typically run at low temperatures to further enhance control and minimize side reactions.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and purification.

Materials:

-

(E)-but-2-ene-1,4-diol (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.05 eq)

-

Pyridine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (E)-but-2-ene-1,4-diol in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add pyridine to the solution and stir for 5 minutes.

-

Reagent Addition: Add a solution of thionyl chloride in anhydrous DCM dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Carefully quench the reaction by slowly adding it to a beaker of cold, saturated NaHCO₃ solution. Stir until gas evolution ceases.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure (E)-4-chlorobut-2-en-1-ol.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of (E)-4-chlorobut-2-en-1-ol.

Reactivity and Applications

The synthetic utility of (E)-4-chlorobut-2-en-1-ol stems from its bifunctional nature, containing two distinct reactive sites that can be addressed with orthogonal chemistry.

-

Allylic Chloride: An excellent electrophilic site, readily undergoing Sₙ2 or Sₙ2' reactions with a wide range of nucleophiles (e.g., amines, thiols, carbanions).

-

Primary Alcohol: Can be oxidized to an aldehyde or carboxylic acid, protected, or converted into other functional groups like esters or ethers.

This dual reactivity makes it a powerful building block for synthesizing complex molecules, including various heterocycles and natural product analogues.

Caption: Reactivity map of (E)-4-chlorobut-2-en-1-ol.

Safety, Handling, and Storage

(E)-4-chlorobut-2-en-1-ol is an irritant and requires careful handling using appropriate personal protective equipment (PPE).[2]

-

Hazard Identification: The compound is irritating to the skin, eyes, and respiratory tract.[2]

-

Safe Handling Protocol:

-

Always work in a well-ventilated chemical fume hood.

-

Wear standard PPE: a lab coat, nitrile gloves, and chemical splash goggles.

-

Avoid inhalation of vapors and direct contact with skin and eyes.[2]

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

-

Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.[2] Dispose of chemical waste in accordance with institutional and local regulations.

References

-

PubChem. (n.d.). trans-4-Chloro-2-butene-1-OL. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

ChemBK. (2024, April 9). 1-Chloro-4-hydroxy-2-butene. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). (2Z)-4-chlorobut-2-en-1-ol. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Pharmaffiliates. (n.d.). (E)-4-Chlorobut-2-en-1-ol. Retrieved February 24, 2026, from [Link]

-

Pharmaffiliates. (n.d.). (Z)-4-Chlorobut-2-en-1-ol. Retrieved February 24, 2026, from [Link]

-

Wikipedia. (2023, April 1). 1,4-Dichlorobut-2-ene. Retrieved February 24, 2026, from [Link]

Sources

- 1. This compound | C4H7ClO | CID 11446299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (2Z)-4-chlorobut-2-en-1-ol | C4H7ClO | CID 11116007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Mastering the Reactivity of trans-4-Chloro-2-butene-1-ol with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Abstract

trans-4-Chloro-2-butene-1-ol is a highly versatile bifunctional building block in organic synthesis. Its unique structure, featuring both a primary allylic chloride and a primary allylic alcohol, allows for a diverse range of transformations. This guide provides a comprehensive overview of its reactions with various nucleophiles, focusing on the underlying mechanistic principles that govern regioselectivity. Detailed, field-proven protocols for reactions with oxygen, nitrogen, and sulfur nucleophiles are presented, alongside a discussion on emerging enzymatic applications. This document is intended to serve as a practical resource for chemists seeking to harness the synthetic potential of this valuable intermediate.

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of organic synthesis, the ability to selectively introduce functional groups is paramount. This compound stands out as a strategic starting material due to its dual reactivity. The allylic chloride is an excellent electrophilic site for nucleophilic substitution, while the hydroxyl group offers a handle for subsequent transformations such as oxidation, esterification, or etherification. This combination enables the construction of complex molecular architectures from a relatively simple and commercially available precursor. Its applications span the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.

The Mechanistic Dichotomy: SN2 versus SN2' Pathways

A critical aspect of the reactivity of allylic halides like this compound is the potential for two competing nucleophilic substitution pathways: the direct (SN2) and the rearranged (SN2') mechanisms.[1]

-

SN2 (Direct Substitution): The nucleophile attacks the carbon atom directly bonded to the chlorine, leading to the displacement of the chloride ion. This results in a product where the nucleophile has replaced the chlorine at the C4 position.

-

SN2' (Allylic Rearrangement): The nucleophile attacks the C2 carbon of the double bond, which induces a shift of the double bond and subsequent expulsion of the chloride ion from the C4 position. This "vinologous" substitution results in a product with a rearranged carbon skeleton.

The regioselectivity of the reaction is a delicate balance influenced by several factors, including the nature of the nucleophile, solvent polarity, reaction temperature, and the presence of catalysts.[2] Hard nucleophiles (e.g., RO⁻, R₂NH) tend to favor the SN2 pathway, while softer nucleophiles (e.g., RSH, CN⁻) can exhibit a greater propensity for the SN2' pathway.

Caption: Competing SN2 and SN2' reaction pathways.

Reactions with Oxygen Nucleophiles: Building Ethers and Esters

Oxygen-based nucleophiles are commonly employed to introduce ether and ester functionalities, which are prevalent in a vast array of organic molecules.

Protocol: Synthesis of trans-4-Methoxy-2-butene-1-ol

This protocol describes a straightforward Williamson ether synthesis to produce trans-4-methoxy-2-butene-1-ol.

Rationale: The use of a strong base like sodium methoxide deprotonates the hydroxyl group of methanol, generating a potent nucleophile that readily participates in an SN2 reaction.

Materials:

-

This compound

-

Sodium methoxide (25 wt. % in methanol)

-

Anhydrous Methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium methoxide solution (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the careful addition of water.

-

Concentrate the mixture in vacuo to remove most of the methanol.

-

Extract the aqueous residue with diethyl ether (3x volume).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure trans-4-methoxy-2-butene-1-ol.

Data Summary:

| Parameter | Value |

| Reaction Time | 12-16 h |

| Temperature | 0 °C to RT |

| Typical Yield | 80-90% |

Reactions with Nitrogen Nucleophiles: Accessing Amines and Azides

The introduction of nitrogen is a cornerstone of pharmaceutical and agrochemical synthesis.

Protocol: Synthesis of trans-4-Azido-2-butene-1-ol

This protocol outlines the synthesis of an azide, a versatile intermediate that can be readily converted to an amine or used in click chemistry.[3]

Rationale: Sodium azide is an excellent nucleophile for SN2 reactions. The use of a polar aprotic solvent like DMF facilitates the dissolution of the azide salt and promotes the substitution reaction.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in DMF in a round-bottom flask, add sodium azide (1.5 eq).

-

Heat the mixture to 50-60 °C and stir for 18-24 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous phase with ethyl acetate (3x volume).

-

Combine the organic extracts and wash with brine to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude trans-4-azido-2-butene-1-ol is often of sufficient purity for subsequent steps, or it can be purified by column chromatography.

Data Summary:

| Parameter | Value |

| Reaction Time | 18-24 h |

| Temperature | 50-60 °C |

| Typical Yield | >90% |

Reactions with Sulfur Nucleophiles: Forging Thioethers

Sulfur-containing compounds are important in various biologically active molecules and materials.

Protocol: Synthesis of trans-4-(Phenylthio)-2-butene-1-ol

This protocol details the formation of a thioether using thiophenol as the nucleophile.

Rationale: Thiolates, generated in situ by deprotonating thiols with a mild base like potassium carbonate, are soft and highly effective nucleophiles for SN2 reactions.

Materials:

-

This compound

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Combine this compound (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (1.5 eq) in acetonitrile in a round-bottom flask.

-

Stir the suspension at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture to remove inorganic salts and rinse the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography.

Data Summary:

| Parameter | Value |

| Reaction Time | 8-12 h |

| Temperature | Room Temperature |

| Typical Yield | 85-95% |

The Green Frontier: Enzymatic Transformations

Biocatalysis offers a powerful and environmentally benign alternative for the functionalization of this compound. Halohydrin dehalogenases, for example, can catalyze the intramolecular cyclization of the corresponding chlorohydrin to form an epoxide. This approach often proceeds under mild aqueous conditions with high enantioselectivity, providing access to valuable chiral building blocks.

Caption: Generalized workflow for enzymatic epoxidation.

Conclusion and Future Outlook

The reactivity of this compound with nucleophiles is a well-established yet continually evolving area of synthetic chemistry. The protocols and mechanistic insights provided herein offer a solid foundation for its utilization. Future research will likely focus on developing more sophisticated catalytic systems to control regioselectivity with even greater precision and expanding the scope of biocatalytic transformations to access novel, high-value chemical entities.

References

-

ResearchGate. (n.d.). Nucleophilic substitution of allylic halides and their allylic... [Image]. Retrieved from [Link]

-

Hartwig, J. F., & Stanley, L. M. (2010). Origins of Regioselectivity in Iridium-Catalyzed Allylic Substitution. Journal of the American Chemical Society, 132(47), 16816–16818. Retrieved from [Link]

-

Total Organic Chemistry. (2020, November 3). Allylic Halogenation and Substitution [Video]. YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (2019, August 12). 8.6: Regiochemistry of SN1 Reactions with Allylic Electrophiles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

-

Chemical Review and Letters, 7, 53-64. (2024). Direct hydroxyazidation of alkenes: A viable strategy for the synthesis of β-azido alcohols. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Guidechem. (n.d.). This compound 1576-93-8. Retrieved from

Sources

Zirconium-Mediated SN2' Substitution of Allylic Chlorides

Application Note & Protocol Guide

Executive Summary

This guide details the protocol for the stereoselective construction of carbon-carbon bonds using organozirconium species derived from alkynes.[1] While organozirconiums (alkenylzirconocenes) are kinetically stable toward alkyl halides, they undergo rapid transmetallation to copper(I), generating reactive organocopper species.[1] These intermediates effect highly regioselective (

Scientific Foundation & Mechanism

2.1 The Reactivity Challenge

Alkenylzirconocenes, prepared via hydrozirconation of alkynes using Schwartz’s Reagent (

2.2 The Wipf-Negishi Transmetallation Protocol

The reaction proceeds through a distinct three-stage sequence:

-

Hydrozirconation: Syn-addition of Zr-H across an alkyne to form an alkenylzirconocene.[1]

-

Transmetallation: Transfer of the alkenyl ligand from Zirconium to Copper(I) (typically CuCN or CuCl), driven by the formation of the strong Zr-X bond.[1]

-

Substitution: The resulting organocopper species attacks the allylic chloride at the

2.3 Mechanistic Pathway Visualization[1]

Figure 1: Sequential workflow for Zirconium-mediated allylic substitution.[1] The process relies on the in situ generation of a reactive organocopper species.

Critical Experimental Parameters

To ensure reproducibility, the following parameters must be controlled. The "Black Box" nature of organocopper chemistry often leads to failure if stoichiometry or temperature is neglected.[1]

| Parameter | Recommendation | Rationale |

| Solvent | THF (Anhydrous) | Essential for solubilizing |

| Cu Source | CuCN[1]·2LiCl | Soluble source of Cu(I).[1] Forms a cyanocuprate-like species that is more stable and reactive than neutral CuCl.[1] |

| Temperature | -78°C | Transmetallation is exothermic.[1] Addition of allylic chloride must occur cold to prevent reductive dimerization of the copper species. |

| Stoichiometry | 1.0 : 1.1 : 1.1 | (Alkyne : Zr : Cu).[1] A slight excess of Zr and Cu ensures full conversion of the valuable alkyne starting material. |

| Light | Low/Amber | Schwartz's reagent and organocopper intermediates are moderately photosensitive.[1] |

Detailed Experimental Protocol

Objective: Synthesis of a skipped diene via reaction of 1-octyne with trans-cinnamyl chloride.

Phase 1: Preparation of Alkenylzirconocene

-

Setup: Flame-dry a 50 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Flush with Argon (3 cycles).

-

Reagent Loading: In a glovebox (or under rapid Argon flow), charge the flask with Schwartz’s Reagent (

) (1.2 equiv).[1] -

Solvation: Add anhydrous THF (concentration ~0.5 M relative to Zr). Result is a white suspension.[1]

-

Hydrozirconation: Add 1-octyne (1.0 equiv) dropwise via syringe.[1]

-

Reaction: Stir at room temperature (23°C) for 15–30 minutes.

-

Visual Endpoint: The white suspension will turn into a clear, pale yellow/green solution .[1] This indicates the consumption of the polymeric hydride and formation of the monomeric alkenylzirconocene.

-

Phase 2: Transmetallation (The Wipf Protocol)

-

Cooling: Cool the solution to -78°C (dry ice/acetone bath).

-

Copper Addition: Add CuCN (1.2 equiv) and LiCl (2.4 equiv) simultaneously (or use a pre-prepared solution of soluble CuCN[1]·2LiCl in THF).[1]

-

Warming: Allow the mixture to warm to 0°C over 15 minutes.

-

Observation: The solution typically darkens (tan to dark brown).[1] This confirms the formation of the alkenylcopper species.

-

Phase 3:

Allylic Substitution

-

Cooling: Cool the mixture back to -78°C .

-

Note: While some protocols run at 0°C, -78°C maximizes the anti:

stereoselectivity ratio.[1]

-

-

Electrophile Addition: Add allylic chloride (0.9 equiv relative to alkyne to ensure full consumption of electrophile) dropwise.[1]

-

Reaction: Stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.

-

Quench: Quench with saturated aqueous

(buffered with a small amount of -

Workup: Extract with

(x3).[1] Wash combined organics with brine.[1] Dry over -

Purification: Flash column chromatography. (Note: Zirconium byproducts are polar and remain at the baseline).[1]

Stereochemical Logic & Validation

The stereochemical outcome is dictated by the orbital alignment of the incoming nucleophile and the leaving group.

-

Regioselectivity: The copper species attacks the

-carbon (SN2').[1][4] -

Stereoselectivity: The attack occurs anti to the leaving chloride.[1]

-

Example: If the allylic chloride has a substituent at the

-position, the relative stereochemistry of the new C-C bond and the existing double bond geometry is predictable.

-

Validation Workflow (QC):

-

1H NMR: Look for the disappearance of the terminal alkyne proton (~1.9 ppm) and the appearance of vinyl protons.

-

NOESY: Essential for confirming the E/Z geometry of the newly formed alkene.[1]

-

Chiral HPLC: If using a chiral allylic chloride, verify the conservation of enantiopurity (transfer of chirality).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction (Alkyne remains) | Dead Schwartz's Reagent | Test reagent by adding water to a small aliquot; vigorous gas ( |

| Low Yield (Dimerization) | Thermal decomposition of Cu-species | Ensure the transmetallation step does not exceed 0°C and the electrophile addition starts at -78°C. |

| SN2 vs SN2' Mixture | Steric factors / Solvent | Use CuCN·2LiCl (cyanocuprate).[1] Simple alkyl-Cu species are less regioselective.[1] Ensure THF is the solvent.[1] |

| Protodezirconation | Moisture in solvent | Strictly dry THF over Na/Benzophenone or activated alumina columns.[1] |

References

-

Wipf, P.; Xu, W. "Transmetalation Reactions of Organozirconocenes to Organocopper Compounds."[1] Journal of Organic Chemistry, 1993 , 58, 818-824.[1]

-

Schwartz, J.; Labinger, J. A. "Hydrozirconation: A New Transition Metal Reagent for Organic Synthesis."[1] Angewandte Chemie International Edition, 1976 , 15, 333–340.[1] [1]

-

Lipshutz, B. H.; Sengupta, S. "Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions."[1] Organic Reactions, 1992 , 41, 135-631.[1] [1]

-

Negishi, E. "Zirconium-catalyzed Asymmetric Carboalumination of Alkenes (ZACA reaction)."[1] Nobel Lecture, 2010 .[1]

Sources

Reaction conditions for trans-4-Chloro-2-butene-1-ol with sodium hydroxide

Application Note: Controlled Reactivity of trans-4-Chloro-2-butene-1-ol with Sodium Hydroxide

Part 1: Executive Summary & Core Directive

Objective: This guide details the reaction protocols for treating this compound (TCBO) with sodium hydroxide (NaOH). While TCBO is a versatile bifunctional building block, its reactivity with basic nucleophiles is bifurcated.

The Critical Distinction: Depending on reaction conditions (solvent, temperature, and concentration), the reaction proceeds via two distinct pathways:

-

Thermodynamic Pathway (Standard): Hydrolysis to trans-2-butene-1,4-diol , a precursor for Vitamin B6 and alkyd resins.

-

Kinetic/Competitive Pathway: Cyclization to Vinyloxirane (3,4-epoxy-1-butene) or elimination to 1,3-Butadiene .

Editorial Note: Unlike generic protocols, this guide emphasizes the stereochemical constraints of the trans-isomer, specifically why it resists cyclization to 2,5-dihydrofuran (a common error in literature interpretation) compared to its cis-counterpart.

Part 2: Mechanistic Profiling & Scientific Logic

The Stereochemical Gatekeeper

The reactivity of TCBO is dictated by the geometry of the alkene.

-

The cis-Isomer: Rapidly cyclizes to 2,5-dihydrofuran because the alkoxide and the carbon-bearing chlorine are in close proximity (favorable entropy).

-

The trans-Isomer (Our Topic): The rigid double bond holds the nucleophilic oxygen and electrophilic carbon apart. Direct intramolecular cyclization to a 5-membered ring is geometrically forbidden without prior isomerization.

Reaction Pathways

When treated with aqueous NaOH, the primary mechanism is intermolecular

-

Main Reaction (Hydrolysis): The hydroxide ion attacks the

-carbon (C4), displacing the chloride. -

Side Reaction (Epoxidation): Through an allylic shift or

mechanism, the alkoxide can displace the chloride to form vinyloxirane, though this is often transient and hydrolyzes further to the diol (erythritol/threitol precursors) if not extracted immediately.

Mechanistic Visualization

Caption: Reaction logic flow. Note that the direct cyclization to dihydrofuran is blocked for the trans-isomer, funneling flux toward the Diol or Vinyloxirane.

Part 3: Experimental Protocols

Protocol A: High-Yield Hydrolysis to trans-2-Butene-1,4-diol

Target Application: Synthesis of polymer intermediates or Vitamin B6 precursors.

Reagents:

-

This compound (10.65 g, 100 mmol)

-

Sodium Hydroxide (4.4 g, 110 mmol, 1.1 eq)

-

Water (Deionized, 50 mL)

-

Optional: Sodium Carbonate (

) buffer to prevent pH spikes.

Procedure:

-

Preparation: Dissolve NaOH in water in a 100 mL three-necked round-bottom flask equipped with a reflux condenser, internal thermometer, and magnetic stir bar.

-

Addition: Heat the caustic solution to 60°C . Add the TCBO dropwise over 30 minutes.

-

Expert Insight: Slow addition prevents localized high concentration of TCBO, which can lead to intermolecular etherification (dimerization).

-

-

Reaction: Stir at 70–80°C for 2–4 hours. Monitor consumption of starting material via TLC (Mobile phase: Hexane/EtOAc 1:1) or GC.[1][2]

-

Checkpoint: The solution should become homogeneous as the lipophilic chloride converts to the hydrophilic diol.

-

-

Neutralization: Cool to room temperature. Neutralize the solution to pH 7.0 using dilute HCl.

-

Critical: Failure to neutralize before concentration can lead to degradation of the diol.

-

-

Workup: S saturate the aqueous phase with NaCl (salting out). Extract continuously with Ethyl Acetate or n-Butanol for 12 hours (due to high water solubility of the diol).

-

Purification: Dry organic layer over

, filter, and concentrate. Distill under reduced pressure (bp ~135°C at 10 mmHg) to obtain the diol.

Expected Yield: 75–85%

Protocol B: Kinetic Trapping of Vinyloxirane (Advanced)

Target Application: Synthesis of epoxide intermediates. Note: This pathway fights thermodynamics. Biphasic conditions are required to protect the epoxide from hydrolysis.

Reagents:

-

TCBO (100 mmol)

-

NaOH (50% w/w aqueous solution, 200 mmol)

-

Solvent: Dichloromethane (DCM) or Diethyl Ether (50 mL)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (1 mol%)

Procedure:

-

Biphasic Setup: Mix TCBO and TBAB in the organic solvent (DCM) and cool to 0°C .

-

Base Addition: Add the cold 50% NaOH solution rapidly with vigorous stirring (1000 rpm).

-

Quench: After 1–2 hours (monitor strictly by GC), pour the mixture into ice water. Separate phases immediately.

-

Workup: Wash organic phase with brine, dry over

(anhydrous), and concentrate carefully (Vinyloxirane is volatile).

Part 4: Process Variables & Data Summary

Table 1: Impact of Reaction Parameters on Product Distribution

| Parameter | Condition | Major Product | Mechanism | Risk Factor |

| Temperature | < 20°C | Vinyloxirane / Recovered SM | Kinetic Control | Slow reaction rate |

| 60–80°C | 2-Butene-1,4-diol | Thermodynamic ( | Polymerization if too conc. | |

| > 100°C | Butadiene / Polymers | Elimination / Condensation | Runaway reaction | |

| Solvent | Water | 2-Butene-1,4-diol | Hydrolysis | Product is hard to extract |

| DCM/Water (PTC) | Vinyloxirane | Interfacial Cyclization | Hydrolysis if not quenched | |

| Stoichiometry | 1.0 - 1.1 eq NaOH | Diol | Controlled Substitution | Incomplete conversion |

| > 2.0 eq NaOH | Ethers / Polymers | Multiple Substitutions | High viscosity waste |

Part 5: Troubleshooting & Safety

1. Polymerization Control:

-

Symptom:[5][6][7][8][9] Reaction mixture turns viscous or yellow/brown.

-

Cause: High pH coupled with high temperature triggers intermolecular etherification between the diol and unreacted chloride.

-

Solution: Maintain dilute conditions (0.5 M - 1.0 M) and strictly control temperature < 80°C.

2. Isomerization Check:

-

Validation: Use

-NMR to confirm the retention of the trans geometry (coupling constant

3. Safety Warning (Genotoxicity):

-

Allylic Chlorides: TCBO is an alkylating agent. It can alkylate DNA. Handle in a fume hood with double nitrile gloves.

-

Epoxides: If Protocol B is used, treat the product as a potential mutagen.

References

-

Pihlaja, K., et al. (2011).[5][7] "The reactions of 4-chloro-2-butanol and 3-chloro-1-butanol with aqueous sodium hydroxide."[5][7][8][10][11] RSC Advances / Arkivoc.

-

Gennari, C., et al. (1982). "Stereoselective hydrolysis of halohydrins." Journal of Organic Chemistry, 47(10), 2027–2029. (Contextual grounding for hydrolysis kinetics).

-

Sigma-Aldrich. (2023). "Safety Data Sheet: 4-Chloro-2-buten-1-ol." (Safety and Physical Properties).

-

Beilstein Institute. (2021). "Prins cyclization-mediated stereoselective synthesis." Beilstein Journal of Organic Chemistry. (Discussion on cyclization constraints of butenol derivatives).

Sources

- 1. EP0000534B1 - Process for the preparation of vinyl oxiranes - Google Patents [patents.google.com]

- 2. Kinetics of atmospheric reactions of 4-chloro-1-butene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. semanticscholar.org [semanticscholar.org]

- 9. uvadoc.uva.es [uvadoc.uva.es]

- 10. (PDF) The Reactions of 4-Chloro-2-Butanol and [research.amanote.com]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Preventing polymerization of trans-4-Chloro-2-butene-1-ol during storage

Technical Support Center: trans-4-Chloro-2-butene-1-ol

A Guide to Preventing Polymerization During Storage for Researchers, Scientists, and Drug Development Professionals

I. Understanding the Instability of this compound

This compound is a bifunctional molecule containing both a reactive allylic chloride and a primary alcohol.[1][2] This combination of functional groups, along with the presence of a double bond, makes it susceptible to degradation and polymerization, particularly during long-term storage. The primary pathways for instability include:

-

Free-Radical Polymerization: Initiated by light, heat, or trace metal impurities, the double bond can undergo free-radical polymerization, leading to the formation of oligomers and polymers. Compounds with an allylic structure are known to be susceptible to peroxide formation upon exposure to atmospheric oxygen, which can initiate such polymerization.

-

Cationic Polymerization: The allylic chloride is a labile leaving group, and its departure can generate a resonance-stabilized allylic carbocation. This carbocation is a potent electrophile that can be attacked by the alcohol functionality of another molecule, initiating cationic polymerization.[3] This process can be accelerated by acidic impurities.

-

Dehydrochlorination: Elimination of hydrogen chloride (HCl) can occur, particularly at elevated temperatures, leading to the formation of conjugated dienes, which are themselves highly reactive and prone to polymerization.

Failure to properly store this reagent can result in decreased purity, the formation of insoluble polymeric material, and potentially a hazardous pressure buildup in the storage container.

II. Troubleshooting Guide: Common Storage Issues

This section addresses specific problems that may arise during the storage and handling of this compound.

| Observed Issue | Potential Cause(s) | Recommended Action(s) |

| Discoloration (Yellowing or Browning) | Initial stages of polymerization or degradation. | 1. Immediately move the container to a cold, dark environment (e.g., a -20°C freezer).[4] 2. If the material is still liquid and mostly clear, consider adding a suitable inhibitor (see Section III). 3. If significant discoloration or viscosity increase is observed, do not use. Dispose of the material according to your institution's hazardous waste guidelines.[5] |

| Increased Viscosity or Solidification | Advanced polymerization. | 1. Do not attempt to heat or dissolve the material. This could accelerate the reaction. 2. Isolate the container in a secondary containment vessel in a fume hood.[6] 3. Contact your institution's Environmental Health and Safety (EHS) office for guidance on disposal of reactive chemicals.[6] |

| Pressure Buildup in Container | Gaseous byproducts from decomposition (e.g., HCl). | 1. Do not attempt to open the container directly. 2. Carefully move the container to a fume hood and place it in a blast shield or secondary containment. 3. Cool the container in an ice bath to reduce internal pressure. 4. If you are trained and equipped to handle pressurized containers, cautiously vent the container. Otherwise, contact EHS for assistance. |

| Precipitate Formation | Formation of insoluble polymers or oligomers. | 1. Do not use the material. The purity is compromised. 2. Filter a small aliquot to assess the extent of precipitation. If minimal, the supernatant may be usable after re-analysis (e.g., by NMR or GC) to confirm purity, but this is not recommended for sensitive applications. 3. Dispose of the material as hazardous waste.[5] |

III. Frequently Asked Questions (FAQs)

Storage Conditions

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation and polymerization, the compound should be stored under the following conditions:

-

Temperature: Store in a freezer at -20°C.[4] While some suppliers may ship the product at room temperature, long-term storage requires cold temperatures to reduce reaction rates.[7]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This minimizes contact with atmospheric oxygen, which can form peroxides and initiate free-radical polymerization.

-

Light: Store in an amber or opaque container to protect it from light, which can also initiate free-radical reactions.

-

Container: Ensure the container is tightly sealed to prevent moisture ingress and evaporation.[8] Use a container with a PTFE-lined cap to avoid reaction with the cap material.

Q2: I received the compound at room temperature. Is it still good?

A2: Most suppliers ship this compound at ambient temperature for short durations, and it is generally stable under these conditions.[7] However, upon receipt, it is crucial to immediately transfer it to the recommended long-term storage conditions (-20°C, dark, inert atmosphere).

Inhibitors and Stabilizers

Q3: Should I add a polymerization inhibitor? If so, which one and at what concentration?

A3: Yes, adding an inhibitor is a highly recommended best practice for long-term storage. The choice of inhibitor depends on the likely polymerization mechanism. Given that both free-radical and cationic pathways are possible, a combination of inhibitors or a broad-spectrum inhibitor is ideal.

-

For Free-Radical Polymerization:

-

Hydroquinone (HQ) or 4-Methoxyphenol (MEHQ): These are common phenolic inhibitors that act as radical scavengers.[9][10] A typical concentration is 100-200 ppm. Phenolic inhibitors work by donating a hydrogen atom to a reactive radical, forming a stable, non-reactive species.[9][]

-

4-Hydroxy-TEMPO (TEMPO-H): A stable nitroxide radical that is highly effective at trapping carbon-centered radicals.[10][12] It is often used at concentrations of 10-100 ppm.

-

-

For Cationic Polymerization:

-

Propylene Oxide: Allyl chloride is often stabilized with propylene oxide.[13] As a weak base and acid scavenger, it can neutralize trace amounts of HCl or other acidic impurities that could initiate cationic polymerization. A concentration of 0.1-0.5% (v/v) is typically effective.

-

Triethylamine (TEA) or other non-nucleophilic bases: A small amount (e.g., 0.1% v/v) can be added to scavenge acids. However, be cautious as amines can potentially react with the allylic chloride over time.

-

Recommendation: For comprehensive protection, consider adding a combination of 100 ppm of 4-Hydroxy-TEMPO and 0.1% (v/v) of propylene oxide .

Q4: How do I add the inhibitor to the main bottle?

A4: It is best to add the inhibitor upon first opening the bottle.

-

Work in a fume hood and under an inert atmosphere if possible.[6]

-

Calculate the required amount of inhibitor based on the volume of the this compound.

-

Prepare a stock solution of the inhibitor in a compatible, dry, and inert solvent (e.g., anhydrous dichloromethane or the compound itself if the inhibitor is soluble).

-

Add the calculated volume of the stock solution to the main bottle, swirl gently to mix, and then flush the headspace with an inert gas before sealing tightly.

-

Clearly label the bottle to indicate the type and concentration of the added inhibitor.

Handling and Safety

Q5: What are the primary safety precautions when handling this compound?

A5: this compound is a hazardous chemical. Always handle it in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves).[14] Avoid contact with skin and eyes, and prevent inhalation of vapors.[5][8]

Q6: The material has been stored for over a year. How can I check its quality?

A6: Before use, especially after prolonged storage, it is essential to verify the purity.

-

Visual Inspection: Check for any discoloration, precipitate, or increased viscosity.

-

Analytical Chemistry: Take a small, representative sample and analyze it using techniques such as:

-

¹H NMR Spectroscopy: To check for the presence of polymeric byproducts (broad signals) and to confirm the integrity of the molecular structure.

-

Gas Chromatography (GC): To determine the purity and identify any volatile degradation products.

-

Karl Fischer Titration: To measure the water content, as moisture can contribute to degradation.

-

IV. Experimental Protocols

Protocol 1: Recommended Storage Procedure Upon Receipt

-

Initial Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

-

Log Entry: Record the date of receipt and the manufacturer's lot number in your chemical inventory. It is good practice to date all reactive chemical containers upon receipt.[6]

-

Inhibitor Addition (Optional but Recommended):

-

In a fume hood, briefly open the container.

-

Add 100 ppm of 4-Hydroxy-TEMPO and 0.1% (v/v) of propylene oxide.

-

Flush the headspace with argon or nitrogen.

-

Seal the container tightly with a PTFE-lined cap.

-

Label the container clearly with the added inhibitors and date.

-

-

Storage: Place the sealed container inside a secondary containment vessel (e.g., a plastic tub) and store it in a designated -20°C freezer away from incompatible materials.[4][14][15]

Protocol 2: Aliquoting for Experimental Use

-

Preparation: Allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture into the compound.

-

Inert Atmosphere Transfer: In a fume hood, unseal the main container. It is best practice to work under a positive pressure of inert gas.

-

Withdrawal: Use a clean, dry syringe or pipette to withdraw the desired amount.

-

Resealing: Immediately flush the headspace of the main container with inert gas, reseal it tightly, and return it to the -20°C freezer.

-

Use: Use the aliquot immediately for your experiment. Do not return any unused portion to the original container to avoid introducing impurities.[6]

V. Visualization of Decision-Making Workflow

Diagram 1: Storage and Handling Workflow

This diagram outlines the decision-making process from receiving the compound to its long-term storage and use.

Caption: Workflow for receiving and safely storing the reagent.

VI. References

-

Google Patents. (n.d.). Inhibitor composition for stabilizing free-radical polymerizable substance. Retrieved from

-

Grokipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]

-

Mishra, A. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (2025, October 13). Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link]

-

O'Toole, L., & Short, R. D. (1997). An investigation of the mechanisms of plasma polymerisation of allyl alcohol. Journal of the Chemical Society, Faraday Transactions, 93, 1141-1145.

-

Frye, A. H., & Horst, R. W. (1959). Poly(vinyl chloride) Stabilization Mechanisms. Journal of Polymer Science, 40(137), 419-431.

-

SINOCHEM. (n.d.). High Quality Allyl Chloride CAS 107-05-1. Retrieved from [Link]

-

NY Creates. (2025, September 26). Standard Operating Procedure for Chemical Handling and Storage. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2011, November 15). Allyl chloride (bromide). Retrieved from [Link]

-

Bansal, V., & Sharma, P. K. (2021). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of... PMC. Retrieved from [Link]

-

University of Texas at Austin. (n.d.). A. Polymerization: Cationic Polymerization. Retrieved from [Link]

-

The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

-

Pingen, D., et al. (2015). A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions. MDPI. Retrieved from [Link]

-

ResearchGate. (2016, October 15). (PDF) Proper Handling and Storage of Chemicals. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]

-

Mercandelli, P., et al. (2024). Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study. PMC. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C4H7ClO | CID 11446299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A [research.cm.utexas.edu]

- 4. 4-氯-2-丁炔-1-醇 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. umdearborn.edu [umdearborn.edu]

- 7. theclinivex.com [theclinivex.com]

- 8. echemi.com [echemi.com]

- 9. grokipedia.com [grokipedia.com]

- 10. researchgate.net [researchgate.net]

- 12. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Allyl chloride, 98%, stabilized 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 14. chemicals.co.uk [chemicals.co.uk]

- 15. researchgate.net [researchgate.net]

Minimizing elimination side reactions of allylic chlorides

Ticket #: AC-ELIM-001 Topic: Minimizing Elimination Side Reactions in Allylic Chlorides Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic

User Issue: You are attempting a substitution reaction on an allylic chloride, but are observing significant formation of conjugated dienes (via elimination) or isomeric byproducts.

The Core Conflict: Allylic chlorides are Janus-faced substrates. The allylic system activates the C-Cl bond for substitution (

Diagnostic Flowchart

Use this decision tree to identify which elimination mechanism is destroying your yield.

Figure 1: Diagnostic logic for identifying the specific elimination pathway dominating the reaction.

Module A: Classical Substitution ( )

Problem: The nucleophile acts as a base.

Mechanism: The

Troubleshooting Protocol

| Variable | Recommendation | Scientific Rationale |

| Nucleophile | Switch to Soft Nucleophiles | Soft nucleophiles (RS |

| Leaving Group | Finkelstein Swap (Cl | Iodide is a better leaving group than chloride. Converting R-Cl to R-I in situ allows the reaction to proceed at lower temperatures, suppressing the higher-activation-energy elimination pathway. |

| Solvent | Polar Aprotic (Acetone, MeCN) | Avoid HMPA or DMSO if using basic nucleophiles; these "naked" anions become extremely basic. Acetone is ideal for the Finkelstein approach. |

| Temperature | < 0°C to RT | Elimination (E2) is entropically favored (2 molecules |

The "Finkelstein Assist" Workflow

If you must use a nucleophile that has some basic character, use this two-step one-pot protocol to accelerate substitution over elimination.

-

Halide Exchange: Dissolve Allylic Chloride (1.0 equiv) and NaI (0.2–1.0 equiv) in dry Acetone.

-

Activation: Stir for 30 mins at 0°C. The solution may cloud (NaCl precipitation).

-

Substitution: Add your Nucleophile slowly.

-

Result: The transient Allylic Iodide reacts ~50–100x faster than the chloride, allowing the substitution to outcompete the base-mediated elimination [1].

Module B: Palladium-Catalyzed Allylic Alkylation

Problem:

The Mechanistic Fork

Figure 2: The critical divergence in the catalytic cycle. Success depends on accelerating the blue path over the red path.

Optimization Matrix

| Parameter | Adjustment | Why it works |

| Ligand Bite Angle | Use Wide Bite Angle (e.g., Xantphos, DPEphos) | Wide bite angles ( |

| Chloride Scavenger | Avoid Ag+ if | While Ag+ accelerates oxidative addition, it creates a cationic Pd species with vacant coordination sites, which facilitates |

| Solvent | THF or Dioxane | Avoid highly coordinating solvents (MeCN) that might stabilize the intermediate too long, or highly polar solvents that strip ligands. |

| Nucleophile | Stabilized Enolates | Hard nucleophiles (unstabilized carbanions) are prone to attacking the metal or acting as bases. Use soft carbon nucleophiles (malonates, acetoacetates). |

Frequently Asked Questions (FAQ)

Q: I am seeing isomerization of my double bond (e.g., terminal to internal alkene) without full elimination. What is happening?

A: This is likely "Chain Walking." The Pd-hydride formed from a reversible

-

Fix: This confirms

-hydride elimination is active. Switch to a bidentate ligand like dppe or dppb to saturate the metal center and prevent the hydride formation.

Q: Can I use Potassium tert-butoxide (KOtBu) as a base for allylic substitution?

A: Absolutely not. KOtBu is sterically bulky and highly basic. It will almost exclusively perform

-

Fix: Use Cesium Carbonate (

) or K

Q: My product is forming, but it's the wrong regioisomer (

-

For Direct

: Use the Finkelstein conditions (Module A). The bulky Iodine atom and lower temperature favor direct attack at the -

For

(Branched): Use Copper catalysis (e.g., CuCN). Copper promotes attack at the

References

-

Finkelstein Reaction Mechanism & Utility

-

Suppression of

-Hydride Elimination in Pd Catalysis: -

Solvent Effects on Substitution vs Elimination

-

Leaving Group Effects (Allylic Systems)

Sources

- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 2. OASIS Repository@POSTECHLIBRARY: Suppressed beta-hydride elimination in palladium-catalyzed cascade cyclization-coupling reactions: An efficient synthesis of 3-arylmethylpyrrolidines [oasis.postech.ac.kr]

- 3. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]

- 4. Solvation effects on alternative nucleophilic substitution reaction paths for chloride/allyl chloride and gamma-methylated congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Finkelstein Reaction [organic-chemistry.org]

- 6. reddit.com [reddit.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. quora.com [quora.com]

Technical Support Center: trans-4-Chloro-2-butene-1-ol

Welcome to the technical support center for trans-4-Chloro-2-butene-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address the critical challenge of preventing the hydrolysis of this versatile building block, ensuring the integrity of your experiments and the reliability of your results.

Understanding the Challenge: The Instability of an Allylic Chloride

This compound is a valuable bifunctional molecule, featuring both a reactive allylic chloride and a primary alcohol. However, its utility is intrinsically linked to its stability. The primary mode of degradation for this and similar allylic halides is hydrolysis, a reaction that can significantly impact yield and purity.[1][2] This guide provides in-depth, practical solutions to mitigate this unwanted side reaction.

The heightened reactivity of allyl chlorides compared to their saturated counterparts (alkyl chlorides) stems from the ability of the allylic system to stabilize the carbocation intermediate formed during nucleophilic substitution.[3][4][5] This stabilization, achieved through resonance, lowers the activation energy for the departure of the chloride leaving group, making the molecule more susceptible to attack by nucleophiles, including water.[3][5]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound.

Question 1: I've noticed a decrease in the purity of my this compound over time, even when stored in a sealed container. What is happening?

Answer: This is a classic sign of gradual hydrolysis. Even trace amounts of moisture present in the headspace of the container or adsorbed on its walls can lead to the slow conversion of your starting material to cis- and trans-2-butene-1,4-diol. The reaction proceeds via an SN1-type mechanism, where the loss of the chloride ion forms a resonance-stabilized allylic carbocation.[6] Water, acting as a nucleophile, can then attack this carbocation at either of the two electrophilic carbon atoms, leading to a mixture of isomeric diols.[6][7]

To mitigate this, it is crucial to store the compound under a dry, inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container, preferably with a PTFE-lined cap.[8] For long-term storage, refrigeration in a desiccated environment is recommended.

Question 2: My reaction yield is consistently lower than expected, and I'm observing a significant amount of a polar byproduct. Could this be due to hydrolysis during the reaction or work-up?

Answer: It is highly probable. Many organic reactions are performed in anhydrous solvents, but the subsequent aqueous work-up can introduce the conditions necessary for hydrolysis. The presence of water, especially if the aqueous layer is neutral or slightly acidic, can facilitate the solvolysis of the allylic chloride.[1]

To address this, consider the following during your experimental design:

-

Minimize contact time with aqueous solutions: Perform the aqueous quench and extraction steps as rapidly as possible.

-

Use a buffered aqueous solution: If your reaction conditions permit, using a mildly basic aqueous solution (e.g., a saturated sodium bicarbonate solution) for the initial quench can help to neutralize any acid that might catalyze hydrolysis.

-

Thoroughly dry the organic layer: After extraction, ensure the organic layer is meticulously dried using an appropriate drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent evaporation.

Question 3: Are there specific solvents I should avoid to minimize hydrolysis?

Answer: Yes. Protic solvents, particularly water, are the primary culprits in the hydrolysis of allylic chlorides.[1] While this compound is insoluble in water, it can still react at the interface of a biphasic mixture, especially with agitation.[9][10] Polar aprotic solvents that are hygroscopic (e.g., acetone, THF, DMF) should be rigorously dried before use, as they can contain sufficient water to cause hydrolysis.

For reactions, it is best to use high-purity, anhydrous non-polar or less polar aprotic solvents such as dichloromethane (DCM), toluene, or diethyl ether. Always use freshly opened solvents or those that have been properly dried and stored over molecular sieves.

Experimental Protocols

Here are detailed protocols for key procedures to minimize the hydrolysis of this compound.

Protocol 1: Rigorous Anhydrous Reaction Setup

-

Glassware Preparation: All glassware should be oven-dried at a minimum of 120°C for at least 4 hours or flame-dried under a vacuum immediately before use.

-

Inert Atmosphere: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of a dry inert gas (argon or nitrogen). Use septa and needles for all liquid transfers.

-

Solvent and Reagent Preparation: Use only anhydrous solvents. These can be obtained commercially or prepared by distillation from an appropriate drying agent. Other reagents should also be anhydrous.

-